

Tasipimidine: A Comprehensive Technical Guide to its Metabolism and Excretion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tasipimidine*

Cat. No.: *B611168*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasipimidine is a selective α 2A-adrenoceptor agonist under investigation for various therapeutic applications. A thorough understanding of its metabolic fate and excretion pathways is critical for its continued development and safe clinical use. This technical guide provides a detailed overview of the current knowledge regarding the metabolism and excretion of **tasipimidine**, with a primary focus on preclinical data obtained in canine models. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the primary metabolic transformations and analytical workflows.

Introduction

Tasipimidine, also known as ODM-105, is a potent and selective agonist of the α 2A-adrenergic receptor.[1] It is approved in the European Union under the brand name Tessie for the short-term treatment of fear and anxiety in dogs.[1] Furthermore, **tasipimidine** is under clinical investigation for the treatment of insomnia in humans.[2][3] As with any drug candidate, a comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This guide focuses specifically on the metabolism and excretion pathways of **tasipimidine**, consolidating available data into a structured and accessible format for researchers and drug development professionals.

Metabolism

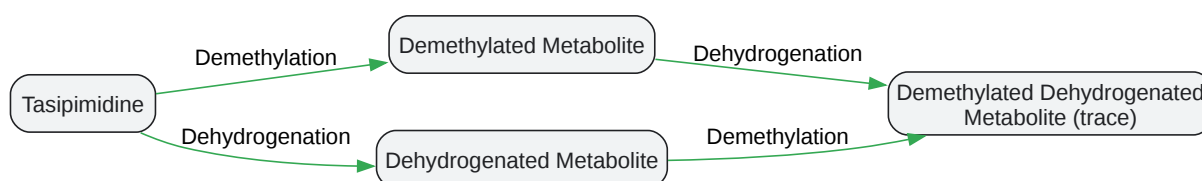
The metabolism of **tasipimidine** primarily occurs via Phase I biotransformation reactions, specifically demethylation and dehydrogenation.[4] The resulting metabolites have been demonstrated to be significantly less potent at human and rat adrenoceptors compared to the parent compound.

Metabolic Pathways

The principal metabolic pathways for **tasipimidine** are:

- Demethylation: This reaction involves the removal of a methyl group from the methoxy moiety of the **tasipimidine** molecule.
- Dehydrogenation: This process involves the removal of hydrogen atoms, leading to the formation of a more oxidized metabolite.

A combination of these pathways can also occur, resulting in a demethylated dehydrogenation product, which has been detected at trace levels in dog plasma after high doses of **tasipimidine**.



[Click to download full resolution via product page](#)

Primary metabolic pathways of **tasipimidine**.

Excretion

Tasipimidine is characterized as a highly cleared compound that is rapidly eliminated from circulation in dogs. The primary route of excretion for the unchanged drug is via the kidneys into the urine.

Quantitative Excretion Data

A significant portion of **tasipimidine** is excreted unchanged in the urine. In dogs, approximately 25% of the administered dose is excreted as the parent compound in urine. The circulating metabolites are also cleared through urine, but to a much lesser extent compared to **tasipimidine** itself.

Pharmacokinetic Parameters (Canine)

The pharmacokinetic profile of **tasipimidine** has been characterized in dogs, providing valuable insights into its absorption and disposition.

Summary of Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **tasipimidine** in dogs.

Parameter	Value	Species	Study Conditions	Citation
Oral Bioavailability	~60%	Dog (Beagle)	Fasted state	
Time to Maximum Plasma Concentration (Tmax)	0.5 - 1.5 hours	Dog (Beagle)	30 µg/kg oral dose, fasted	
Maximum Plasma Concentration (Cmax)	~5 ng/mL	Dog (Beagle)	30 µg/kg oral dose, fasted	
Volume of Distribution (Vd)	3 L/kg	Dog	-	
Total Clearance	21 mL/min/kg	Dog	10 µg/kg i.v. bolus	
Terminal Half-life (t½)	1.7 hours	Dog	Oral administration, fasted	
Plasma Protein Binding	~17%	Dog	In vitro	

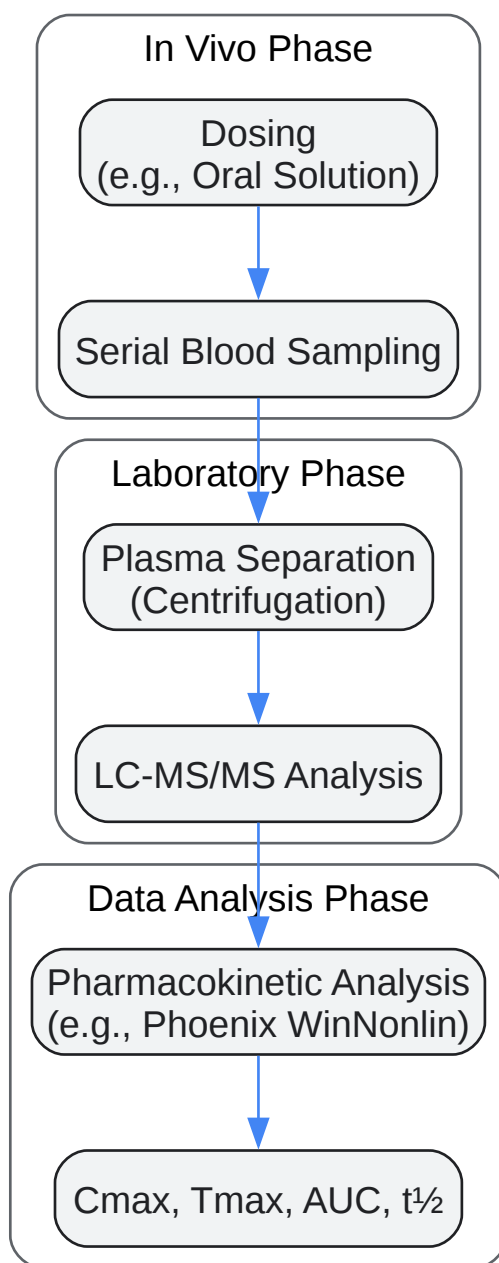
Experimental Protocols

The data presented in this guide are derived from preclinical studies, primarily in Beagle dogs. The methodologies employed in these studies are crucial for the interpretation of the results.

Pharmacokinetic Study in Dogs

A representative experimental design for evaluating the pharmacokinetics of **tasipimidine** is as follows:

- Animal Model: Healthy laboratory Beagle dogs.
- Study Design: The studies often involve single or repeated dosing in crossover or parallel-group designs. For oral administration studies, animals are typically fasted overnight.
- Dosing: **Tasipimidine** is administered as an oral solution at specified dose levels (e.g., 20 µg/kg, 30 µg/kg).
- Sample Collection: Blood samples are collected from the jugular vein at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 8, and 12 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and kept on ice.
- Sample Processing: Plasma is separated by centrifugation at low temperatures (e.g., 1700-1800g for 10 minutes at 4°C).
- Bioanalysis: The concentrations of **tasipimidine** and its metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters such as C_{max}, T_{max}, AUC (Area Under the Curve), and t_{1/2} are calculated using non-compartmental analysis with software like Phoenix WinNonlin.



[Click to download full resolution via product page](#)

A typical experimental workflow for pharmacokinetic studies.

Conclusion

The metabolism of **tasipimidine** is primarily driven by demethylation and dehydrogenation, leading to less active metabolites. The drug is rapidly cleared, with a notable portion excreted unchanged in the urine. The pharmacokinetic profile in dogs is characterized by good oral

bioavailability and a relatively short half-life. The experimental protocols outlined provide a basis for the design of future non-clinical and clinical studies. As **tasipimidine** progresses through clinical trials in humans, further elucidation of its metabolism and excretion in humans will be a key area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tasipimidine - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. isrctn.com [isrctn.com]
- 4. ec.europa.eu [ec.europa.eu]
- To cite this document: BenchChem. [Tasipimidine: A Comprehensive Technical Guide to its Metabolism and Excretion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611168#tasipimidine-metabolism-and-excretion-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com